CM572

Sigma-2 receptor Radioligand binding Receptor selectivity

CM572 is a selective, irreversible sigma-2 receptor partial agonist (Ki = 14.6 nM, >700-fold selectivity over sigma-1), enabling unambiguous dissection of sigma-2-mediated signaling without sigma-1 interference. - Irreversible covalent binding allows 'pulse-chase' experiments; sustained effects persist >24 h after washout. - Induces dose-dependent, sigma-2-mediated cell death in cancer lines (MCF-7 EC50 = 1.04 µM; MDA-MB-231 EC50 = 1.93 µM) with minimal normal-cell toxicity. - Partial agonist pharmacology enables both agonism and functional antagonism of sigma-2 receptors. - ≥98% purity (HPLC); shipped at ambient temperature; available from multiple global suppliers with lead times from 1 week.

Molecular Formula C22H23FN4O2S
Molecular Weight 426.5 g/mol
Cat. No. B12369639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM572
Molecular FormulaC22H23FN4O2S
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCN2C3=C(C=C(C=C3)N=C=S)OC2=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H23FN4O2S/c23-17-3-6-19(7-4-17)26-13-11-25(12-14-26)9-1-2-10-27-20-8-5-18(24-16-30)15-21(20)29-22(27)28/h3-8,15H,1-2,9-14H2
InChIKeyGMDKRSGIJNEPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one: Procurement-Relevant Overview of a Sigma-2 Selective Irreversible Ligand


3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one, also referred to as CM572 (CAS 1121932-91-9), is a synthetic benzoxazolone derivative belonging to the class of sigma receptor ligands. It features a 6-isothiocyanato (NCS) functional group attached to the benzoxazol-2-one core and a 4-(4-fluorophenyl)piperazin-1-yl moiety linked via a butyl spacer. CM572 was developed as an isothiocyanate derivative of the sigma-2 antagonist SN79 [1]. In radioligand binding studies, CM572 exhibits nanomolar affinity for the sigma-2 receptor (Ki = 14.6 ± 6.9 nM) and negligible affinity for the sigma-1 receptor (Ki ≥ 10 µM), representing >700-fold selectivity for sigma-2 over sigma-1 [1]. The isothiocyanate moiety confers the capacity for irreversible, covalent binding to the sigma-2 receptor [1].

Why Generic Substitution of 3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one Fails: The Functional Consequences of the Isothiocyanate Moiety


While compounds sharing the 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]benzoxazol-2-one scaffold, such as SN79, CM571, and CM764, may exhibit similar sigma-2 receptor affinity profiles, simple substitution is not scientifically valid. CM572 contains a reactive 6-isothiocyanato group that is absent in these analogs. This moiety enables CM572 to bind irreversibly to the sigma-2 receptor through covalent modification, in contrast to the reversible binding of the parent compound SN79 and the amino derivative CM571 [1] [2]. This irreversible binding mode produces sustained pharmacological effects that persist even after the compound is removed from the experimental medium, a property not shared by its reversible counterparts [1]. Therefore, procurement decisions based solely on structural similarity without considering the unique functional consequences of the isothiocyanate warhead will yield different and potentially non-reproducible experimental outcomes.

Quantitative Evidence Guide for 3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one: Differentiation from Structural Analogs


Binding Affinity and Subtype Selectivity of 3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one vs. SN79 and CM571

CM572 demonstrates high-affinity binding to sigma-2 receptors (Ki = 14.6 ± 6.9 nM) and minimal affinity for sigma-1 receptors (Ki ≥ 10 µM), yielding a selectivity ratio of >700:1 in favor of sigma-2 [1]. In contrast, the parent compound SN79 exhibits a sigma-2 Ki of 7-28 nM and a sigma-1 Ki of approximately 28 nM, resulting in a selectivity ratio of only 1:1 to 4:1 [2] [3]. The 6-amino analog CM571 shows high affinity for both receptor subtypes (sigma-1 Ki = 15.5 nM; sigma-2 Ki = 21.7 nM) with a selectivity ratio of approximately 1.4:1 [4].

Sigma-2 receptor Radioligand binding Receptor selectivity

Irreversible Binding of 3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one to Sigma-2 Receptors vs. Reversible Binding of SN79 and CM571

CM572 binds irreversibly to sigma-2 receptors due to the electrophilic isothiocyanate moiety, whereas SN79 and CM571 bind reversibly [1] [2]. In functional washout experiments with SK-N-SH neuroblastoma cells, a 60-minute pretreatment with CM572 followed by extensive washing produced sustained cell death over 24 hours that was not statistically different (P > 0.05) from continuous 24-hour exposure [1]. This effect is not observed with the reversible parent compound SN79 or the reversible 6-amino analog CM571 [3].

Covalent ligand Irreversible binding Washout resistance

Cytotoxicity and Functional Partial Agonism of 3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one vs. SN79 Antagonism

CM572 functions as a partial agonist at sigma-2 receptors, whereas SN79 acts as an antagonist [1] [2]. In SK-N-SH neuroblastoma cells, CM572 induced an immediate, dose-dependent increase in cytosolic calcium concentration, a hallmark of sigma-2 receptor activation, and produced dose-dependent cell death with an EC50 of 7.6 ± 1.7 µM [1]. In contrast, SN79 antagonizes sigma-2 receptor-mediated effects and does not elicit calcium mobilization or cytotoxicity [2].

Sigma-2 pharmacology Calcium signaling Partial agonism

Cancer Cell Selectivity of 3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one Cytotoxicity

CM572 exhibits preferential cytotoxicity toward cancer cell lines over normal cells, consistent with the upregulation of sigma-2 receptors in rapidly proliferating malignant cells [1]. CM572 is cytotoxic against PANC-1 pancreatic and MCF-7 breast cancer cell lines but shows much lower potency against primary human melanocytes and human mammary epithelial cells (HMEC) [1]. This selectivity profile is not observed with the metabolic stimulator CM764, which primarily increases glycolytic markers rather than inducing cytotoxicity [2].

Cancer selectivity Cytotoxicity profiling Sigma-2 upregulation

Attenuation of Sigma-2 Agonist CB-64D Effects by 3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one: Evidence of Partial Agonism

Low concentrations of CM572 that are minimally effective alone (1-3 µM) significantly attenuate both the calcium signal and cell death induced by the full sigma-2 agonist CB-64D [1]. This functional antagonism in the presence of a full agonist is a defining characteristic of a partial agonist. The reversible analog CM571, in contrast, produces metabolic stimulation without evidence of partial agonist activity capable of blocking full agonist effects [2].

Partial agonism Functional antagonism Sigma-2 pharmacology

Cytotoxicity of 3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one Across Multiple Cancer Cell Lines

CM572 induces dose-dependent cell death across multiple human cancer cell lines with varying potency. In SK-N-SH neuroblastoma cells, the EC50 is 7.6 ± 1.7 µM [1]. In breast cancer cell lines, CM572 exhibits greater potency: EC50 = 1.04 µM in MCF-7 cells (89.1 ± 7.59% maximal cytotoxicity) and EC50 = 1.93 µM in triple-negative MDA-MB-231 cells (95.0 ± 2.52% maximal cytotoxicity) [2]. This contrasts with the 6-acetyl analog SN79, which shows no intrinsic cytotoxicity in any cell line [3].

Cytotoxicity Cancer cell lines Dose-response

Recommended Research Applications for 3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one Based on Quantitative Evidence


Sigma-2 Receptor Subtype-Specific Pharmacological Studies Requiring >700-Fold Selectivity

CM572 is the optimal tool compound for experiments requiring sigma-2 receptor engagement without confounding sigma-1 receptor activation. With a sigma-2 Ki of 14.6 ± 6.9 nM and sigma-1 Ki ≥ 10 µM, CM572 provides a >700-fold selectivity window [1]. This contrasts sharply with SN79 (1:1 to 4:1 selectivity) and CM571 (1.4:1 selectivity), which cannot cleanly dissect sigma-2-specific signaling [2] [3]. Applications include: (1) defining sigma-2 receptor-mediated calcium signaling pathways in cells co-expressing both receptor subtypes; (2) mapping sigma-2 receptor tissue distribution without sigma-1 interference; (3) validating sigma-2 receptor-specific antibodies and probes.

Pulse-Chase and Washout-Resistant Experimental Protocols Requiring Irreversible Target Engagement

The irreversible binding of CM572 to sigma-2 receptors enables 'pulse-chase' experimental designs where the ligand is removed prior to downstream assays [1]. A 60-minute pretreatment with CM572 followed by extensive washing produces sustained effects for at least 24 hours that are statistically indistinguishable (P > 0.05) from continuous exposure [1]. This property is absent in reversible analogs (SN79, CM571) and supports applications including: (1) receptor occupancy and turnover studies; (2) time-resolved signaling experiments without persistent ligand presence; (3) differentiation between acute and sustained receptor activation requirements.

Cancer Cell Apoptosis and Sigma-2-Mediated Cytotoxicity Studies

CM572 induces dose-dependent, sigma-2 receptor-mediated cell death across multiple cancer cell lines (SK-N-SH EC50 = 7.6 µM; MCF-7 EC50 = 1.04 µM; MDA-MB-231 EC50 = 1.93 µM) with minimal toxicity to normal primary cells [1] [2]. This profile distinguishes CM572 from metabolic stimulators like CM764 and antagonists like SN79, making it the appropriate compound for studies investigating: (1) sigma-2 receptor-mediated apoptotic signaling (e.g., BID cleavage activation) [1]; (2) differential cytotoxicity in sigma-2-overexpressing tumor cells; (3) combination therapies where sigma-2 activation is hypothesized to synergize with standard chemotherapeutics.

Functional Characterization of Partial Agonism at Sigma-2 Receptors

CM572 is a validated sigma-2 receptor partial agonist that can function as either an agonist (when receptor tone is low) or a functional antagonist (when competing with full agonists) [1]. Low concentrations of CM572 (1-3 µM) significantly attenuate both calcium mobilization and cytotoxicity induced by the full agonist CB-64D [1]. This dual capability enables: (1) studies of partial agonist pharmacology at sigma-2 receptors; (2) modulation of endogenous sigma-2 tone in disease models; (3) investigation of biased signaling pathways downstream of partial versus full agonism.

Technical Documentation Hub

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